molecular formula C18H14BrN3O B12001961 N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B12001961
M. Wt: 368.2 g/mol
InChI Key: RXRDZSTZYCIMAD-RGVLZGJSSA-N
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Description

2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 2-methylquinoline-4-carboxylic acid with 4-bromo-benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the carboxylic acid and benzylidene-hydrazide groups.

    4-Bromo-benzylidene-hydrazide: Lacks the quinoline moiety.

Uniqueness

2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the quinoline core with the 4-bromo-benzylidene-hydrazide group. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14BrN3O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(19)9-7-13/h2-11H,1H3,(H,22,23)/b20-11+

InChI Key

RXRDZSTZYCIMAD-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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